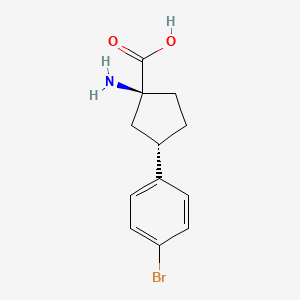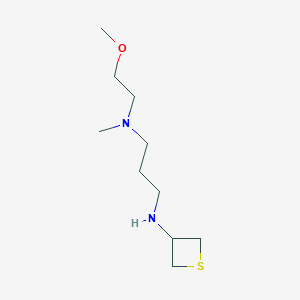
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine is a chemical compound with a unique structure that includes a thietane ring, a methoxyethyl group, and a methyl group attached to a propane-1,3-diamine backbone
Méthodes De Préparation
The synthesis of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the thietane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methoxyethyl group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is introduced to the intermediate compound.
Introduction of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propane-1,3-diamine backbone: This involves the coupling of the intermediate compounds to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or rings, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects. The detailed mechanism of action would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)ethane-1,2-diamine: This compound has a similar structure but with an ethane backbone instead of propane.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)butane-1,4-diamine: This compound has a butane backbone, providing different chemical and physical properties.
N1-(2-Methoxyethyl)-N1-methyl-N3-(thietan-3-yl)pentane-1,5-diamine: This compound has a pentane backbone, which may affect its reactivity and applications.
Propriétés
Formule moléculaire |
C10H22N2OS |
|---|---|
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
N'-(2-methoxyethyl)-N'-methyl-N-(thietan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2OS/c1-12(6-7-13-2)5-3-4-11-10-8-14-9-10/h10-11H,3-9H2,1-2H3 |
Clé InChI |
PKKNVBVEBQIYIA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCNC1CSC1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


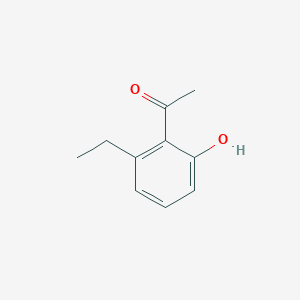
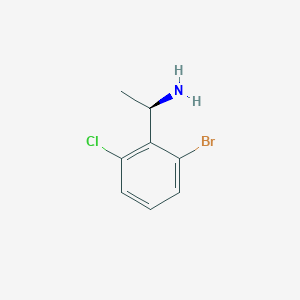
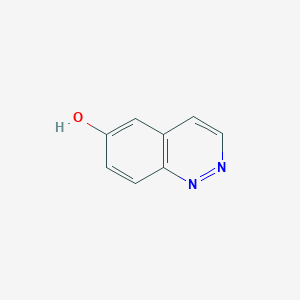
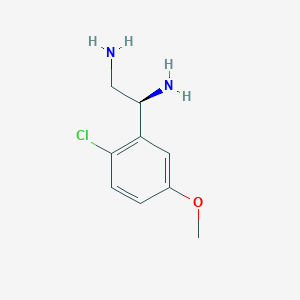
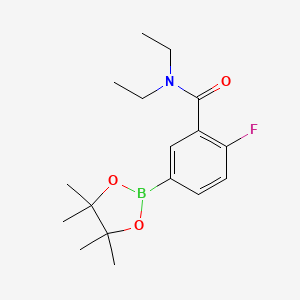
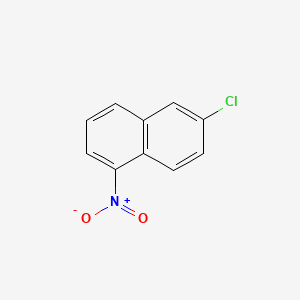

![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)
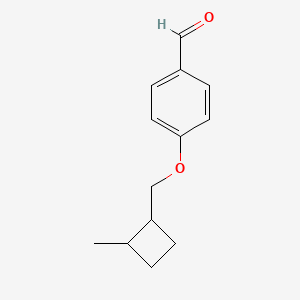
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
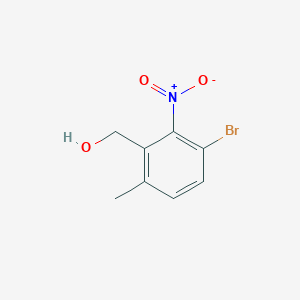
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
